2-Amino-3,5-dinitrobenzenesulfonic acid
Description
Properties
IUPAC Name |
2-amino-3,5-dinitrobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O7S/c7-6-4(9(12)13)1-3(8(10)11)2-5(6)17(14,15)16/h1-2H,7H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHBWSKXNYYXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)S(=O)(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963348 | |
| Record name | 2-Amino-3,5-dinitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4515-38-2 | |
| Record name | 2-Amino-3,5-dinitrobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004515382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid,5-dinitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36940 | |
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| Record name | 2-Amino-3,5-dinitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dinitroaniline-6-sulfonic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2-AMINO-3,5-DINITROBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T5RH96763 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dinitrobenzenesulfonic acid typically involves the nitration of 2-aminobenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or other nucleophiles under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of 2,3,5-triaminobenzenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
2-Amino-3,5-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in the detection of certain biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dinitrobenzenesulfonic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
- 2-Amino-3,5-dinitrobenzenesulfonic Acid: Substituents: One sulfonic acid (-SO₃H), two nitro groups, and one amino group. Solubility: Expected moderate solubility in polar solvents (e.g., water, alcohol) due to the sulfonic acid group, though nitro groups may reduce solubility compared to analogs .
- 2-Amino-p-benzenedisulfonic Acid (Aniline-2,5-disulfonic Acid): Substituents: Two sulfonic acid groups and one amino group. Solubility: Highly soluble in water and alcohol due to the dual sulfonic acid groups .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) :
- 2-Amino-3,5-dibromochalcone Epoxides: Substituents: Bromine atoms, an epoxyketone, and an amino group. Stability: Exhibits strong intramolecular hydrogen bonding between amino and carbonyl groups, influencing reactivity .
Reactivity and Functional Behavior
- Nitro Group Influence: The nitro groups in this compound enhance electrophilic substitution resistance but increase acidity compared to non-nitrated analogs.
- Hydrogen Bonding: Unlike 2-amino-3,5-dibromochalcone epoxides, which exhibit intramolecular H-bonding stabilizing their epoxide structure , the sulfonic acid group in the target compound may promote intermolecular interactions.
- Acid Reactivity : Sulfonic acid derivatives generally show higher acidity (e.g., pKa ~0–1) than carboxylic acids (e.g., caffeic acid, pKa ~4–5), impacting their use in acidic environments .
Data Table: Comparative Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3,5-dinitrobenzenesulfonic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nitration and sulfonation of a benzene derivative. For example, sulfonation of 3,5-dinitroaniline using concentrated sulfuric acid under controlled temperature (0–5°C) can yield the sulfonic acid derivative. Purification is achieved via recrystallization in acidic aqueous solutions (e.g., HCl) to remove unreacted precursors. Purity validation requires HPLC (≥98% purity) and elemental analysis (C, H, N, S) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FT-IR : Confirm sulfonic acid (-SO3H) stretches (1180–1120 cm⁻¹) and nitro (-NO2) symmetric/asymmetric vibrations (1530–1350 cm⁻¹).
- NMR : ¹H NMR (D2O/DMSO-d6) should show aromatic proton signals (δ 7.8–8.5 ppm) and absence of impurities.
- X-ray crystallography (if crystalline): Resolves bond lengths and angles, confirming nitro and sulfonic acid group positions .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for synthesis due to potential nitro group toxicity. Wear nitrile gloves and goggles to avoid dermal exposure. Store in airtight containers at 2–8°C, away from reducing agents to prevent decomposition. Emergency protocols include immediate rinsing for skin contact and medical consultation for inhalation .
Advanced Research Questions
Q. How can this compound serve as a precursor for functionalized derivatives in catalysis?
- Methodological Answer : The sulfonic acid group can be esterified or amidated for tailored applications. For example:
- Esterification : React with methanol/H2SO4 to form methyl 2-amino-3,5-dinitrobenzenesulfonate, a potential acid catalyst.
- Cross-coupling : Use Suzuki-Miyaura reactions (Pd(PPh3)4, aryl boronic acids) to introduce aryl groups at the amino position, enabling ligand design for metal complexes .
Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or residual solvents. Solutions include:
- Variable-temperature NMR : Identify dynamic processes (e.g., proton exchange).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-H]⁻ for sulfonic acids).
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) .
Q. How can the reactivity of this compound be exploited in multi-component reactions?
- Methodological Answer : The electron-withdrawing nitro and sulfonic acid groups activate the ring for nucleophilic substitution. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
